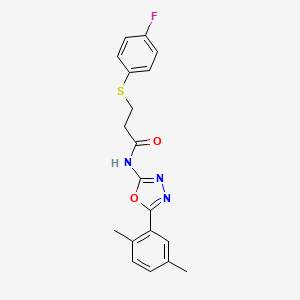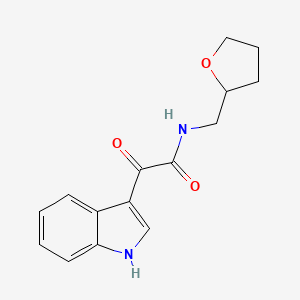![molecular formula C15H10N6O2 B2639391 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 501655-49-8](/img/structure/B2639391.png)
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the formula C15H10N6O2 . It’s a type of quinazoline, which is a class of organic compounds that are structurally similar to quinazolines . This compound has been found in human urine .
Synthesis Analysis
The synthesis of triazoloquinazolinone compounds, such as “this compound”, often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is typically performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazoloquinazolinone core, which is a versatile moiety and an important structural template for the design and synthesis of biologically relevant compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H10N6O2, a net charge of 0, an average mass of 306.285, and a mono-isotopic mass of 306.08652 .Applications De Recherche Scientifique
Antimicrobial and Nematicidal Applications
- A study by Reddy et al. (2016) discusses the synthesis and evaluation of triazoloquinazolinylthiazolidinones for antimicrobial and nematicidal activities. Compounds with electron-withdrawing substituents, including nitrophenyl groups, exhibited promising activity against a range of bacteria and nematodes, highlighting their potential as potent antimicrobial and nematicidal agents. (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, & B. Sunitha, 2016)
Antihistaminic Activity
- Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones that were tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This indicates their potential as a new class of antihistaminic agents. (V. Alagarsamy, D. Shankar, & S. Murugesan, 2008)
Orientations Futures
The future directions for “3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their medicinal chemistry applications . This could include the development of more versatile and eco-friendly synthetic protocols , as well as further biological investigations of the newly generated chemical entities .
Mécanisme D'action
Target of Action
The primary targets of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine are certain strains of bacteria and viruses. This compound has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis . It also exhibits antitubercular activity and anti-HIV activity against HIV1 and HIV2 .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial and viral replication. By inhibiting these pathways, the compound prevents the proliferation of harmful bacteria and viruses .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial and viral growth and replication. This results in a decrease in the population of harmful bacteria and viruses, thereby alleviating the symptoms of infection .
Analyse Biochimique
Biochemical Properties
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with fungal enzymes, leading to antifungal effects . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, resulting in the inhibition of their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, it can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its accumulation and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c16-14-11-3-1-2-4-12(11)20-15(17-14)13(18-19-20)9-5-7-10(8-6-9)21(22)23/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNBDGGRGBSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)
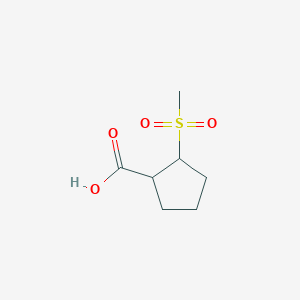
![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)
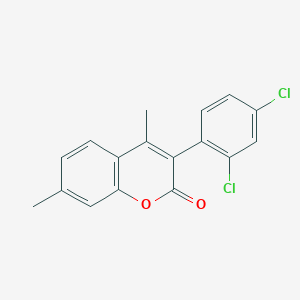
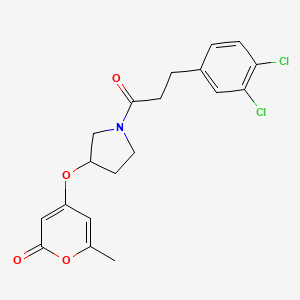
![1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2639315.png)
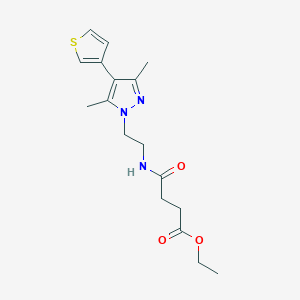
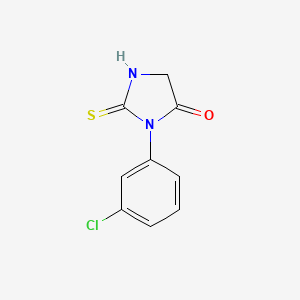
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)
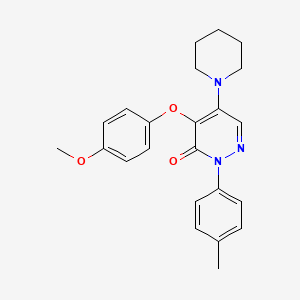
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
